(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions. For instance, 2-pyridyl organometallics are known to be challenging coupling partners in Suzuki–Miyaura cross-coupling reactions . There are also methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the title heteroaryl chalcone derivative, C17H17NO4, is close to planar: the dihedral angle between the pyridine and benzene rings is 3.71 (11)° .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the 2-pyridyl problem can be circumvented by the formal inversion of polarity of the coupling partners .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established and found to be in strong correlation with experimental results .Scientific Research Applications
Phosphorescence Properties : Li and Yong (2019) discovered that positional isomers of a similar compound exhibit different phosphorescent colors and quantum yields, with the ability for reversible phosphorescent color switching in response to acid-base vapor stimuli. This suggests potential applications in developing dynamic functional materials (Li & Yong, 2019).
Antitumor Activity : Liu et al. (2020) synthesized coordination complexes using a similar compound and evaluated their inhibitory effect on human myocardial aneurysm cells. This indicates potential applications in medicinal chemistry, specifically in cancer research (Liu et al., 2020).
Crystal Structures and Photoluminescent Properties : Li, Ni, and Yong (2018) synthesized new coordination compounds based on a related ligand, exploring their crystal structures and photoluminescent properties. This points to applications in materials science, particularly in photoluminescent materials development (Li, Ni, & Yong, 2018).
Synthesis and Molecular Structure : Aliev et al. (2007) focused on the synthesis and structural characterization of compounds derived from a similar structure, which could have implications in synthetic chemistry and materials science (Aliev et al., 2007).
Magnetic Properties : Jiang and Yong (2019) synthesized one-dimensional coordination polymers based on a similar ligand and investigated their magnetic properties, suggesting potential use in materials science and magnetic materials research (Jiang & Yong, 2019).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Biochemical Pathways
It can be inferred from related compounds that the gabaergic system might be involved .
Result of Action
Based on the known effects of related compounds, it can be hypothesized that this compound might have potential effects on the nervous system, particularly through the modulation of gaba receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOFUPGJZDFDDC-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366619 |
Source
|
Record name | (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
749907-00-4 |
Source
|
Record name | (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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